3-(Propan-2-yloxy)propane-1-thiol

Beschreibung

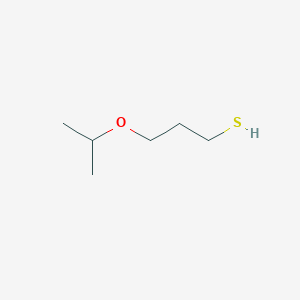

3-(Propan-2-yloxy)propane-1-thiol (CAS: N/A) is an organosulfur compound with the molecular formula C₆H₁₂OS. Its structure features a propane backbone with a thiol (-SH) group at the first carbon and an isopropyloxy (propan-2-yloxy) group at the third carbon (Figure 1). This dual functionality confers unique physicochemical properties, including moderate hydrophobicity (due to the isopropyloxy group) and nucleophilic reactivity (via the thiol moiety).

Eigenschaften

Molekularformel |

C6H14OS |

|---|---|

Molekulargewicht |

134.24 g/mol |

IUPAC-Name |

3-propan-2-yloxypropane-1-thiol |

InChI |

InChI=1S/C6H14OS/c1-6(2)7-4-3-5-8/h6,8H,3-5H2,1-2H3 |

InChI-Schlüssel |

OCYYGCSZYPTCKX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OCCCS |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxy)propane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropane-1-thiol with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropoxy group .

Industrial Production Methods

Industrial production of 3-(Propan-2-yloxy)propane-1-thiol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Propan-2-yloxy)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Propan-2-yloxy)propane-1-thiol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of thiol-based biochemistry and as a probe for investigating thiol-disulfide exchange reactions.

Wirkmechanismus

The mechanism of action of 3-(Propan-2-yloxy)propane-1-thiol involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. Additionally, the compound can act as a nucleophile in substitution reactions, targeting specific molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Propane-1-thiol Derivatives

Reactivity and Functional Group Influence

3-(Trimethoxysilyl)propane-1-thiol: The trimethoxysilyl group enables covalent bonding to silica or glass surfaces, making it critical for creating functionalized nanomaterials (e.g., silanized Q10 in drug delivery systems) . Compared to the target compound, its higher polarity reduces compatibility with nonpolar solvents.

3-(Methoxyamino)propane-1-thiol: The methoxyamino group enhances nucleophilic reactivity, facilitating its use in glycoconjugate synthesis via reductive amination (e.g., coupling with cysteamine derivatives) . Unlike the isopropyloxy group in the target compound, this substituent introduces hydrogen-bonding capability, improving aqueous solubility.

3-(Biphenyl-4-yl)propane-1-thiol: The biphenyl group imparts rigidity and π-π stacking ability, enabling its use in crosslinked carbon nanomembranes (CNMs) for advanced materials . The aromaticity contrasts with the aliphatic isopropyloxy group, suggesting divergent applications in electronics vs. surfactants.

Physicochemical and Spectroscopic Data

While explicit data for 3-(Propan-2-yloxy)propane-1-thiol are unavailable, inferences can be drawn from analogs:

- Boiling Point: Expected to be lower than 3-(biphenyl-4-yl)propane-1-thiol (due to reduced aromaticity) but higher than 3-(methoxyamino)propane-1-thiol (due to larger substituent).

- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ether-thiol balance, contrasting with the aqueous solubility of methoxyamino derivatives .

- Spectroscopy : ¹H NMR would show signals for isopropyloxy methyl groups (~1.2 ppm) and thiol protons (~1.5 ppm), akin to patterns observed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.